molecular formula C18H16F2N4O2S B6540857 1-(2,4-difluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1040672-57-8

1-(2,4-difluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea

Cat. No.: B6540857
CAS No.: 1040672-57-8
M. Wt: 390.4 g/mol
InChI Key: FGHUZXYCYKCZQS-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,4-difluorophenyl group and a propyl-linked 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety. The urea scaffold serves as a central pharmacophore, common in medicinal chemistry for its hydrogen-bonding capacity. The 2,4-difluorophenyl substituent enhances lipophilicity and metabolic stability, while the pyridazinone-thiophene system contributes to π-π stacking and electronic interactions.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c19-12-4-5-14(13(20)11-12)22-18(26)21-8-2-9-24-17(25)7-6-15(23-24)16-3-1-10-27-16/h1,3-7,10-11H,2,8-9H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHUZXYCYKCZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Difluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, mechanisms of action, and biological activity, supported by relevant case studies and research findings.

Synthesis

The compound can be synthesized through multi-step organic reactions involving key intermediates. A common synthetic route includes:

  • Formation of the pyridazinone ring : This is typically achieved via cyclization reactions with hydrazine derivatives.
  • Acylation : The introduction of the urea functionality can be accomplished using acetic anhydride or similar reagents.
  • Substitution reactions : Incorporating the 2,4-difluorophenyl group is usually done through nucleophilic substitution methods.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that promote tumor growth.
  • DNA Binding : Potential interactions with DNA may affect gene expression and cell cycle progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies involving MTT assays, compounds derived from similar structures have shown IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating promising anticancer properties .
CompoundCell LineIC50 (μM)Reference
Compound 3dHeLa29
1-(2,4-Difluorophenyl)-3-{...}MCF-7TBDCurrent Study

Mechanistic Insights

The mechanism behind the observed cytotoxic effects may involve:

  • Inhibition of Cell Proliferation : By disrupting key signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death through intrinsic pathways.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives exhibited enhanced cytotoxic activity against cancer cell lines due to increased lipophilicity and interaction with biological targets .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to target proteins correlates with their biological activity, providing insights into their potential as therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to urea derivatives reported in Molecules (2013) , which share the urea core but differ in substituents and heterocyclic appendages. Key distinctions include:

Substituent Variations

  • Aryl Group Modifications :
    The 2,4-difluorophenyl group in the target compound contrasts with halogenated (e.g., 3-chloro-4-fluorophenyl in 11c ), trifluoromethyl-substituted (e.g., 11d , 11e ), and dichlorophenyl (e.g., 11b , 11g ) analogs. Fluorine substituents reduce metabolic oxidation compared to bulkier groups like trifluoromethyl.

  • Heterocyclic Systems: The target’s pyridazinone-thiophene system differs from the thiazole-piperazine-hydrazinyl motifs in the compared compounds (e.g., 11a–11o ). Pyridazinone offers a planar, electron-deficient ring, while thiophene introduces sulfur-mediated electronic effects. Thiazole-piperazine systems enhance solubility via basic nitrogen atoms, absent in the target.

Molecular Weight and Physicochemical Properties

Compound ID/Name Aryl Substituent Heterocyclic System Molecular Weight (Da) Yield (%)
Target Compound 2,4-Difluorophenyl Pyridazinone-thiophene 390.38 N/A
11a 3-Fluorophenyl Thiazole-piperazine-hydrazinyl 484.2 85.1
11c 3-Chloro-4-fluorophenyl Thiazole-piperazine-hydrazinyl 518.1 88.9
11e 3-(Trifluoromethyl)phenyl Thiazole-piperazine-hydrazinyl 534.1 86.7
11k 4-Chloro-3-(trifluoromethyl)phenyl Thiazole-piperazine-hydrazinyl 568.2 88.0
  • The target’s lower molecular weight (390.38 Da) suggests improved membrane permeability compared to bulkier analogs (484–602 Da ).
  • Yields for analogs range from 83–88% , indicating robust synthetic routes; the target’s yield data are unavailable.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 2,4-difluoro substitution minimizes steric hindrance while maintaining electron-withdrawing effects, akin to 11c ’s 3-chloro-4-fluoro group .
  • Heterocyclic Contributions : Thiophene’s electron-rich nature may enhance binding to aromatic receptors, contrasting with thiazole’s moderate electronegativity in analogs.

Research Implications

  • Pharmacological Potential: The target’s pyridazinone-thiophene system may target kinases or GPCRs, whereas thiazole-piperazine analogs likely engage solubility-dependent targets.
  • Synthetic Feasibility : High yields in analogs suggest the target could be synthesized efficiently, though its heterocyclic system may require specialized coupling steps.

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